Sdz eaa 494
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sdz eaa 494 involves the preparation of the enantiomers of 4-(3-phosphonopropyl)piperazine-2-carboxylic acid and its unsaturated analogue (E)-4-(3-phosphonoprop-2-enyl)piperazine-2-carboxylic acid . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired enantiomeric purity and yield.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: Sdz eaa 494 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Sdz eaa 494 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study NMDA receptor antagonism and its effects on various chemical processes.
Biology: Investigated for its role in modulating neurotransmitter systems and its potential neuroprotective effects.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
Sdz eaa 494 exerts its effects by competitively antagonizing the NMDA receptor, a type of glutamate receptor in the brain . By binding to the receptor, it inhibits the action of glutamate, a neurotransmitter involved in excitatory signaling. This inhibition can prevent excitotoxicity, a process where excessive glutamate activity leads to neuronal damage and death . The molecular targets and pathways involved include the NMDA receptor subunits and downstream signaling pathways that regulate neuronal survival and function .
Comparison with Similar Compounds
D-CPPene: Another competitive NMDA antagonist with similar properties and applications.
MK-801: A non-competitive NMDA antagonist used in research to study NMDA receptor function.
AP5: A selective NMDA receptor antagonist commonly used in neuroscience research.
Uniqueness of Sdz eaa 494: this compound is unique due to its high potency and selectivity as a competitive NMDA antagonist. Unlike some other NMDA antagonists, it does not affect other receptor types, making it a valuable tool for studying NMDA receptor-specific effects . Additionally, its favorable pharmacokinetic profile and lack of toxic byproducts make it suitable for clinical and research applications .
Properties
CAS No. |
132014-88-1 |
---|---|
Molecular Formula |
C8H15N2O5P |
Molecular Weight |
250.19 g/mol |
IUPAC Name |
4-[(E)-3-phosphonoprop-2-enyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C8H15N2O5P/c11-8(12)7-6-10(4-2-9-7)3-1-5-16(13,14)15/h1,5,7,9H,2-4,6H2,(H,11,12)(H2,13,14,15)/b5-1+ |
InChI Key |
VZXMZMJSGLFKQI-ORCRQEGFSA-N |
Isomeric SMILES |
C1CN(CC(N1)C(=O)O)C/C=C/P(=O)(O)O |
Canonical SMILES |
C1CN(CC(N1)C(=O)O)CC=CP(=O)(O)O |
Origin of Product |
United States |
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